1-methyl-4-nitro-1H-pyrazole-3-sulfonyl chloride
Overview
Description
“1-methyl-4-nitro-1H-pyrazole-3-sulfonyl chloride” is a chemical compound with the CAS Number: 1697720-32-3 . It has a molecular weight of 225.61 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C4H4ClN3O4S/c1-7-2-3 (8 (9)10)4 (6-7)13 (5,11)12/h2H,1H3
.
Chemical Reactions Analysis
While specific reactions involving “this compound” are not available, pyrazoles in general can undergo various reactions. For instance, they can be formed through a [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines . They can also be produced through a Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .
Scientific Research Applications
Catalytic Applications : A study by Moosavi‐Zare et al. (2013) discusses the use of a related compound, 1-sulfopyridinium chloride, as a catalyst in the Knoevenagel–Michael reaction for synthesizing bis-pyrazols. This highlights the potential of pyrazole sulfonates in catalysis (Moosavi‐Zare et al., 2013).
Synthesis of Nitrogen-heterocycles : Ito et al. (1983) describe the use of a similar compound, N-Methyl-N-(phenylsulfonyl)benzohydrazonoyl chloride, to synthesize triazoles and pyrazoles. This demonstrates the role of pyrazole sulfonates in synthesizing nitrogen-rich heterocycles (Ito et al., 1983).
Sulfonylation of Aminopyrazoles : Povarov et al. (2017) explored the sulfonylation of 4-amino-1H pyrazoles with p-toluenesulfonyl chloride, leading to new compounds. This indicates the relevance of pyrazole sulfonates in organic synthesis and compound modification (Povarov et al., 2017).
Selective Synthesis Techniques : Zhu et al. (2014) developed a method for synthesizing sulfonyl-methyl-1H-pyrazoles and dihydro-1H-pyrazoles from N-allenic sulfonylhydrazones. This study demonstrates the adaptability of pyrazole sulfonates in selective synthesis processes (Zhu et al., 2014).
Hydrogen-Bonded Molecular Structures : Portilla et al. (2007) investigated the hydrogen-bonded structures of methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate, revealing the structural complexity and bonding interactions in pyrazole derivatives (Portilla et al., 2007).
Synthesis and Evaluation of Derivatives : A study by Diana et al. (2018) on the synthesis and sulfonylation of 4-amino-3-methoxymethyl-5-(4-chlorophenyl)-1H-pyrazole further underscores the utility of pyrazole sulfonates in creating new chemical entities (Diana et al., 2018).
Safety and Hazards
Mechanism of Action
Target of Action
Pyrazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors, depending on their specific chemical structure .
Mode of Action
Pyrazole derivatives are known to interact with their targets through various mechanisms, such as inhibition, activation, or modulation .
Biochemical Pathways
Pyrazole derivatives are known to influence a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
The compound’s predicted boiling point is 2957±130 °C and its predicted density is 160±01 g/cm3 . These properties could potentially impact its bioavailability.
Result of Action
Pyrazole derivatives are known to induce a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
It is known that the compound should be stored in a dark place, sealed in dry conditions, and at room temperature .
Properties
IUPAC Name |
1-methyl-4-nitropyrazole-3-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN3O4S/c1-7-2-3(8(9)10)4(6-7)13(5,11)12/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDISLMIKBXKVIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)S(=O)(=O)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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